(5z)-5-(2-Hydroxybenzylidene)-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4(5h)-one
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Overview
Description
(5Z)-5-[(2-HYDROXYPHENYL)METHYLIDENE]-2-(4-METHYLPIPERAZIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a complex organic compound with a unique structure that includes a thiazole ring, a piperazine moiety, and a hydroxyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(2-HYDROXYPHENYL)METHYLIDENE]-2-(4-METHYLPIPERAZIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves the condensation of 2-hydroxybenzaldehyde with 2-(4-methylpiperazin-1-yl)thiazolidin-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
For large-scale production, the process can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(2-HYDROXYPHENYL)METHYLIDENE]-2-(4-METHYLPIPERAZIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while reduction can produce an alcohol or amine.
Scientific Research Applications
(5Z)-5-[(2-HYDROXYPHENYL)METHYLIDENE]-2-(4-METHYLPIPERAZIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (5Z)-5-[(2-HYDROXYPHENYL)METHYLIDENE]-2-(4-METHYLPIPERAZIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Ringer’s lactate solution: A mixture used for replacing fluids and electrolytes.
Uniqueness
(5Z)-5-[(2-HYDROXYPHENYL)METHYLIDENE]-2-(4-METHYLPIPERAZIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C15H17N3O2S |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
(5Z)-5-[(2-hydroxyphenyl)methylidene]-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-one |
InChI |
InChI=1S/C15H17N3O2S/c1-17-6-8-18(9-7-17)15-16-14(20)13(21-15)10-11-4-2-3-5-12(11)19/h2-5,10,19H,6-9H2,1H3/b13-10- |
InChI Key |
WFSOLMQHWKVKCU-RAXLEYEMSA-N |
Isomeric SMILES |
CN1CCN(CC1)C2=NC(=O)/C(=C/C3=CC=CC=C3O)/S2 |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=O)C(=CC3=CC=CC=C3O)S2 |
Origin of Product |
United States |
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